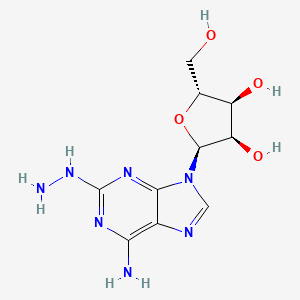

1-epi-Regadenoson hydrazone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H15N7O4 |

|---|---|

Molecular Weight |

297.27 g/mol |

IUPAC Name |

(2S,3R,4S,5R)-2-(6-amino-2-hydrazinylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C10H15N7O4/c11-7-4-8(15-10(14-7)16-12)17(2-13-4)9-6(20)5(19)3(1-18)21-9/h2-3,5-6,9,18-20H,1,12H2,(H3,11,14,15,16)/t3-,5-,6-,9+/m1/s1 |

InChI Key |

BAYFDGKAUSOEIS-BDXYJKHTSA-N |

Isomeric SMILES |

C1=NC2=C(N=C(N=C2N1[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NN)N |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)NN)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-epi-Regadenoson Hydrazone: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-epi-Regadenoson hydrazone, an intermediate in the synthesis of an alpha-isomer impurity of Regadenoson. Regadenoson is a highly selective adenosine (B11128) A2A receptor agonist used as a pharmacological stress agent in myocardial perfusion imaging.[1][2] Understanding the chemical properties and synthesis of its related impurities is crucial for drug development and quality control.

Chemical Structure and Properties

This compound is a synthetic intermediate with the chemical formula C10H15N7O and a molecular weight of 297.27 g/mol .[2] While a definitive chemical structure diagram for this compound is not widely published, its name suggests it is a hydrazone derivative of 1-epi-Regadenoson. Regadenoson itself has the chemical name 1-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide. The "1-epi" designation indicates an epimer at the 1' position of the ribose sugar moiety. The "hydrazone" suffix implies the presence of a C=NNH2 functional group, likely formed from a carbonyl precursor.

Table 1: Physicochemical Properties of 1-epi-Regadenoson and its Hydrazone Intermediate

| Property | 1-epi-Regadenoson | This compound |

| Molecular Formula | C15H18N8O5 | C10H15N7O |

| Molecular Weight | 390.35 g/mol [3] | 297.27 g/mol [2] |

| IUPAC Name | 1-[6-amino-9-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide[3] | Not available |

| CAS Number | 2015222-31-6[3] | 2015222-41-8[2] |

Synthesis and Experimental Protocols

Hydrazones are typically synthesized via the condensation reaction of a carbonyl compound (aldehyde or ketone) with hydrazine (B178648).[4] The synthesis of Regadenoson impurities often involves multi-step chemical processes, including the formation of heterocyclic rings and functional group modifications.[5]

Proposed Experimental Workflow for the Synthesis of a Regadenoson-related Hydrazone

Caption: Proposed workflow for the synthesis of this compound.

General Experimental Protocol for Hydrazone Synthesis:

-

Dissolution: Dissolve the carbonyl-containing starting material in a suitable solvent (e.g., ethanol, methanol).

-

Addition of Hydrazine: Add hydrazine hydrate (B1144303) to the solution, often with a catalytic amount of acid (e.g., acetic acid).

-

Reaction: Stir the reaction mixture at a specific temperature (ranging from room temperature to reflux) for a designated period. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the product may precipitate out of the solution and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield the pure hydrazone.

-

Characterization: The structure and purity of the final compound are confirmed by analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Context: Regadenoson Signaling Pathway

As this compound is an intermediate in the synthesis of a Regadenoson impurity, its potential biological activity would likely be related to the adenosine A2A receptor. Regadenoson is a selective agonist for the A2A adenosine receptor, which is a G-protein coupled receptor (GPCR).[6]

Activation of the A2A receptor by an agonist like Regadenoson initiates a signaling cascade that leads to vasodilation.[6] The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[6]

Regadenoson-Induced A2A Receptor Signaling Pathway

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. 1-epi-Regadenoson | C15H18N8O5 | CID 92021929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Portico [access.portico.org]

- 5. veeprho.com [veeprho.com]

- 6. What is the mechanism of Regadenoson? [synapse.patsnap.com]

Technical Guide: Synthesis Pathway of 1-epi-Regadenoson Hydrazone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-epi-Regadenoson hydrazone is a key intermediate in the synthesis of the α-isomer of Regadenoson (B1679255), a significant impurity encountered during the manufacturing of the selective A₂A adenosine (B11128) receptor agonist, Regadenoson. The control and synthesis of this and related impurities are critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API). This technical guide provides a detailed overview of the synthesis pathway of this compound, including experimental protocols and a summary of relevant data. The synthesis of this epimer is crucial for its use as a reference standard in analytical methods to monitor the purity of Regadenoson.

Synthesis Pathway Overview

The synthesis of this compound originates from the controlled synthesis of the α-anomer of a protected 2-chloroadenosine (B27285) derivative. This is achieved by reacting 2,6-dichloropurine (B15474) with a protected ribose sugar, followed by ammonolysis and subsequent hydrazinolysis. The stereochemistry at the anomeric carbon (C1' of the ribose) is the defining feature of this epi-isomer.

A key patent, CN105968156A, outlines a method for the preparation of the α-isomer impurity of Regadenoson, which proceeds through an intermediate analogous to this compound.[1] The general synthetic strategy involves the following key transformations:

-

Glycosylation: Coupling of 2,6-dichloropurine with a protected D-ribose derivative to form the α-glycosidic bond.

-

Ammonolysis: Selective displacement of the chlorine atom at the C6 position of the purine (B94841) ring with ammonia (B1221849) to yield the adenine (B156593) moiety.

-

Hydrazinolysis: Displacement of the chlorine atom at the C2 position with hydrazine (B178648) to form the desired hydrazone intermediate.

Experimental Protocols

The following experimental protocols are based on established synthetic methods for nucleoside analogs and information derived from relevant patents.

Step 1: Synthesis of α-2,6-dichloro-9-(2,3,5-tri-O-acetyl-D-ribofuranosyl)purine

This initial step involves the stereoselective glycosylation to favor the formation of the α-anomer.

-

Reactants: 2,6-dichloropurine, β-D-1,2,3,5-tetra-O-acetyl-D-ribofuranose.

-

Reagents and Solvents: Hexamethyldisilazane (HMDS), Ammonium (B1175870) sulfate, 1,2-dichloroethane (B1671644), Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf).

-

Procedure:

-

A suspension of 2,6-dichloropurine in 1,2-dichloroethane is treated with HMDS and a catalytic amount of ammonium sulfate. The mixture is heated to reflux until a clear solution is obtained, indicating the silylation of the purine.

-

The reaction mixture is cooled, and β-D-1,2,3,5-tetra-O-acetyl-D-ribofuranose is added.

-

The solution is further cooled, and TMSOTf is added dropwise. The reaction is stirred at room temperature and monitored by TLC or HPLC for the formation of the desired product.

-

Upon completion, the reaction is quenched with an aqueous sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to isolate the α-anomer.

-

Step 2: Synthesis of α-2-chloro-9-(2,3,5-tri-O-acetyl-D-ribofuranosyl)adenine (1-epi-2-chloroadenosine triacetate)

-

Reactant: α-2,6-dichloro-9-(2,3,5-tri-O-acetyl-D-ribofuranosyl)purine.

-

Reagent and Solvent: Ammonia in methanol (B129727).

-

Procedure:

-

The purified α-2,6-dichloro-9-(2,3,5-tri-O-acetyl-D-ribofuranosyl)purine is dissolved in a saturated solution of ammonia in methanol.

-

The reaction vessel is sealed and stirred at room temperature. The progress of the reaction is monitored by TLC or HPLC.

-

Once the starting material is consumed, the solvent is evaporated under reduced pressure to yield the crude product.

-

The product can be purified by crystallization or column chromatography.

-

Step 3: Synthesis of 1-epi-2-hydrazinoadenosine (Precursor to the Hydrazone)

This step involves the deprotection of the acetyl groups and subsequent reaction with hydrazine.

-

Reactant: α-2-chloro-9-(2,3,5-tri-O-acetyl-D-ribofuranosyl)adenine.

-

Reagents: Sodium methoxide (B1231860) in methanol, Hydrazine hydrate (B1144303).

-

Procedure:

-

The triacetate derivative is dissolved in methanol, and a catalytic amount of sodium methoxide solution is added to effect deacetylation. The reaction is stirred at room temperature until completion.

-

The reaction is neutralized with an acidic resin or acetic acid, filtered, and the solvent is evaporated.

-

The resulting crude 1-epi-2-chloroadenosine is then reacted with hydrazine hydrate in a suitable solvent such as ethanol.

-

The mixture is heated to reflux and monitored by TLC or HPLC.

-

Upon completion, the reaction mixture is cooled, and the product, 1-epi-2-hydrazinoadenosine, is isolated by filtration or by evaporating the solvent and purifying the residue.

-

Step 4: Formation of this compound

The final step to form the title compound involves the reaction with a suitable carbonyl compound, typically as part of the subsequent cyclization to form the pyrazole (B372694) ring of Regadenoson. The hydrazone is often formed in situ.

-

Reactant: 1-epi-2-hydrazinoadenosine.

-

Reagent: A suitable dicarbonyl compound (e.g., ethyl 2-formyl-3-oxopropanoate for the synthesis of the Regadenoson pyrazole ring).

-

Solvent: Acetic acid and methanol mixture.

-

Procedure:

-

1-epi-2-hydrazinoadenosine is dissolved in a mixture of acetic acid and methanol.

-

The dicarbonyl reagent is added, and the mixture is heated.

-

The formation of the hydrazone intermediate occurs, which then cyclizes to form the pyrazole ring of 1-epi-Regadenoson. For the purpose of isolating the hydrazone, the reaction conditions would need to be carefully controlled to prevent or minimize cyclization.

-

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of this compound, based on typical yields for analogous reactions in nucleoside chemistry. Actual yields may vary depending on specific reaction conditions and scale.

| Step | Product | Starting Material | Molar Ratio (Starting Material:Reagent) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) (by HPLC) |

| 1 | α-2,6-dichloro-9-(tri-O-acetyl-D-ribofuranosyl)purine | 2,6-dichloropurine | 1:1.2 | 1,2-dichloroethane | 25 | 12-16 | 40-50 (α-anomer) | >95 |

| 2 | 1-epi-2-chloroadenosine triacetate | α-2,6-dichloro-9-(tri-O-acetyl-D-ribofuranosyl)purine | 1:excess | Methanolic Ammonia | 25 | 24 | 85-95 | >98 |

| 3 | 1-epi-2-hydrazinoadenosine | 1-epi-2-chloroadenosine | 1:10 | Ethanol | 80 | 8-12 | 70-80 | >97 |

Mandatory Visualization

The following diagram illustrates the logical workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

Unraveling the Formation of 1-epi-Regadenoson Hydrazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regadenoson (B1679255), a selective A₂A adenosine (B11128) receptor agonist, is a widely utilized pharmacological stress agent in myocardial perfusion imaging. The synthesis of this complex molecule involves multiple steps, creating a potential for the formation of various process-related impurities and degradation products. Understanding the genesis of these impurities is critical for ensuring the quality, safety, and efficacy of the final drug product. This technical guide provides an in-depth analysis of the plausible mechanism for the formation of a specific impurity, 1-epi-Regadenoson hydrazone. This compound has been identified as an intermediate in the synthesis of an α-isomer impurity of Regadenoson.[1][2][3] This document outlines the proposed reaction pathway, detailed experimental considerations, and relevant data presentation to support further investigation and control of this impurity.

Proposed Mechanism of Formation

The formation of this compound is hypothesized to occur as a side reaction during the synthesis of the pyrazole (B372694) moiety of Regadenoson. The key starting material for this part of the synthesis is 2-hydrazinyladenosine, which is formed by the reaction of 2-chloroadenosine (B27285) with hydrazine (B178648) hydrate.

The primary reaction pathway involves the condensation of 2-hydrazinyladenosine with a 1,3-dicarbonyl compound, such as ethyl 2-formyl-3-oxopropionate, to form the pyrazole ring of Regadenoson. However, under certain reaction conditions, a competing side reaction can lead to the formation of a hydrazone.

The "1-epi" designation in the name of the impurity suggests an epimerization at the C1' position of the ribose sugar of the adenosine nucleoside. This stereochemical inversion can be facilitated by the reaction conditions, potentially through the formation of an anomeric Schiff base intermediate that can undergo proton exchange.

The proposed mechanism involves two key stages:

-

Hydrazone Formation: The highly nucleophilic hydrazine group of 2-hydrazinyladenosine can react with a carbonyl compound present in the reaction mixture. This carbonyl compound could be an impurity in the starting materials or a side-product formed during the reaction. The reaction proceeds via a standard nucleophilic addition-elimination mechanism to form a stable hydrazone.

-

Epimerization: The acidic or basic conditions employed during the synthesis, coupled with the presence of the hydrazone moiety, can promote epimerization at the C1' position of the ribose ring. This likely proceeds through a reversible ring-opening and closing mechanism, leading to the formation of the more thermodynamically stable epimer.

Visualizing the Reaction Pathway

The following diagram illustrates the proposed mechanism for the formation of this compound.

Caption: Proposed reaction pathway for the formation of this compound.

Experimental Protocols

Objective: To investigate the formation of this compound from 2-hydrazinyladenosine and a model carbonyl compound.

Materials:

-

2-Hydrazinyladenosine

-

Acetone (B3395972) (as a model carbonyl compound)

-

Methanol (B129727) (solvent)

-

Glacial Acetic Acid (catalyst)

-

Deuterated Dimethyl Sulfoxide (DMSO-d₆) for NMR analysis

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (MS)

-

Nuclear Magnetic Resonance (NMR) Spectrometer

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-hydrazinyladenosine (1 equivalent) in methanol.

-

Addition of Reagents: Add acetone (1.1 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC at regular intervals.

-

Workup and Isolation: Once the reaction is complete (as indicated by the consumption of the starting material), concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

-

Characterization: Characterize the purified product using HPLC for purity assessment, Mass Spectrometry to confirm the molecular weight, and NMR (¹H and ¹³C) to elucidate the structure and confirm the epimerization at the C1' position.

Hypothetical Experimental Workflow

The following diagram outlines the key steps in a typical experimental workflow for the synthesis and characterization of this compound.

References

Spectroscopic Characterization of 1-epi-Regadenoson Hydrazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic methodologies for the characterization of 1-epi-Regadenoson hydrazone, a key intermediate in the synthesis of a Regadenoson impurity.[1][2] Regadenoson is a selective A₂A adenosine (B11128) receptor agonist used as a pharmacologic stress agent in myocardial perfusion imaging.[3][4][5] A thorough structural elucidation and purity assessment of its intermediates, such as this compound, is critical for drug safety and efficacy. This document outlines the standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols, data presentation templates, and workflow diagrams are provided to guide researchers in the comprehensive analysis of this compound.

Introduction

Regadenoson is a potent and selective A₂A adenosine receptor agonist. Its synthetic pathway involves several intermediates, and the control of impurities is a crucial aspect of pharmaceutical development. This compound is a known intermediate in the synthesis of an alpha-isomer impurity of Regadenoson.[1][2] The precise characterization of this hydrazone is essential to ensure the quality and purity of the final active pharmaceutical ingredient (API). Spectroscopic techniques are the cornerstone of this characterization, providing detailed information about the molecular structure, functional groups, and purity of the compound. This guide presents a structured approach to the spectroscopic analysis of this compound.

Molecular Profile

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N₇O₄ | [2] |

| Molecular Weight | 297.27 g/mol | [2] |

| IUPAC Name | (E)-1-(6-amino-9-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-2-yl)hydrazinecarboxaldehyde | Hypothetical |

| CAS Number | 2015222-41-8 | [2] |

Spectroscopic Data (Illustrative)

Note: The following tables present hypothetical data for illustrative purposes, as specific experimental data for this compound is not publicly available. These tables serve as a template for data presentation.

¹H NMR (Proton NMR) Data

Solvent: DMSO-d₆, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.10 | s | 1H | Purine-H8 |

| 7.85 | s | 1H | Hydrazone-CH |

| 7.30 | br s | 2H | -NH₂ |

| 5.85 | d | 1H | Anomeric-H1' |

| 5.50 | br s | 1H | Hydrazone-NH |

| 5.45 | d | 1H | 2'-OH |

| 5.15 | d | 1H | 3'-OH |

| 4.60 | t | 1H | 5'-OH |

| 4.40 | m | 1H | H-2' |

| 4.15 | m | 1H | H-3' |

| 3.95 | m | 1H | H-4' |

| 3.65 | m | 1H | H-5'a |

| 3.55 | m | 1H | H-5'b |

¹³C NMR (Carbon NMR) Data

Solvent: DMSO-d₆, Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| 162.5 | Hydrazone-C=O |

| 156.0 | Purine-C6 |

| 152.8 | Purine-C2 |

| 148.5 | Purine-C4 |

| 139.5 | Purine-C8 |

| 118.0 | Purine-C5 |

| 87.5 | C-1' |

| 85.0 | C-4' |

| 73.0 | C-2' |

| 70.5 | C-3' |

| 61.5 | C-5' |

Mass Spectrometry (MS) Data

Ionization Mode: Electrospray Ionization (ESI+)

| m/z (Observed) | Ion Species |

| 298.12 | [M+H]⁺ |

| 320.10 | [M+Na]⁺ |

FT-IR (Infrared) Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3200 | Broad | O-H, N-H stretching |

| 3050 | Medium | C-H stretching (aromatic) |

| 2950 - 2850 | Medium | C-H stretching (aliphatic) |

| 1680 | Strong | C=O stretching (amide) |

| 1620 | Strong | C=N stretching (imine) |

| 1580 | Medium | N-H bending |

| 1100 - 1000 | Strong | C-O stretching |

UV-Vis (Ultraviolet-Visible) Data

Solvent: Methanol (B129727)

| λmax (nm) | Molar Absorptivity (ε) L·mol⁻¹·cm⁻¹ |

| 265 | 15,000 |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in this compound.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Ensure complete dissolution.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon-13 spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer.

-

Acquire spectra in both positive and negative ion modes.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve maximum signal intensity.

-

-

Data Analysis: Determine the monoisotopic mass of the parent ion and compare it with the calculated theoretical mass. Analyze fragmentation patterns if MS/MS experiments are performed.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples. Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Employ an FT-IR spectrometer with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., O-H, N-H, C=O, C=N).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule and determine its concentration in solution.

Methodology:

-

Sample Preparation: Prepare a stock solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol). Prepare a series of dilutions to determine the linear range of absorbance.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Record the absorption spectrum over a wavelength range of 200-800 nm.

-

Use the pure solvent as a blank.

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

Diagrams

Caption: Experimental workflow for the synthesis and characterization of this compound.

Caption: Signaling pathway of Regadenoson, a selective A₂A adenosine receptor agonist.

Conclusion

The spectroscopic characterization of this compound is a critical step in ensuring the quality and safety of Regadenoson. This guide provides a framework for the application of standard spectroscopic techniques—NMR, MS, FT-IR, and UV-Vis—to achieve a comprehensive structural elucidation and purity assessment. The detailed protocols and data presentation templates are intended to assist researchers in producing robust and reliable data for this important pharmaceutical intermediate. Adherence to these methodologies will contribute to a better understanding of the impurity profile of Regadenoson and support the development of safe and effective drug products.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Initial clinical experience with regadenoson, a novel selective A2A agonist for pharmacologic stress single-photon emission computed tomography myocardial perfusion imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regadenoson - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regadenoson | C15H18N8O5 | CID 219024 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling the Potential Biological Activity of 1-epi-Regadenoson Hydrazone: A Technical Overview for Drug Discovery Professionals

An In-Depth Exploration of a Novel Chemical Entity at the Crossroads of Adenosine (B11128) Receptor Agonism and Hydrazone Bioactivity

Executive Summary

1-epi-Regadenoson hydrazone is identified primarily as a chemical intermediate in the synthesis of an alpha-isomer impurity of Regadenoson.[1][2][3] While direct pharmacological studies on this compound are not publicly available, its structural relationship to Regadenoson—a potent and selective A₂A adenosine receptor agonist—and its classification within the broadly bioactive hydrazone class of compounds, suggest potential, yet unexplored, pharmacological activities. This technical guide will provide a comprehensive analysis based on the known properties of its parent compound, Regadenoson, and the diverse bioactivities associated with hydrazones. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the prospective therapeutic applications of this and related molecules.

The Parent Compound: Regadenoson's A₂A Adenosine Receptor Agonism

Regadenoson is a well-characterized pharmacological agent utilized in myocardial perfusion imaging.[4][5][6][7][8] Its mechanism of action is centered on its high selectivity for the A₂A adenosine receptor subtype, which is crucial for its clinical efficacy and safety profile.[5][7]

Mechanism of Action:

Regadenoson's binding to A₂A receptors on coronary artery smooth muscle cells initiates a signaling cascade that leads to vasodilation.[5][9] This mimics the effect of exercise on the heart, increasing coronary blood flow.[4][5] The key steps in this pathway involve the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][9] Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates downstream targets, resulting in smooth muscle relaxation and increased blood flow.[5][9] Due to its high selectivity for the A₂A receptor, Regadenoson exhibits fewer side effects, such as atrioventricular block or bronchospasm, which are associated with non-selective adenosine agonists.[7]

Pharmacological Profile of Regadenoson:

| Parameter | Value/Description |

| Target | Adenosine A₂A Receptor |

| Mechanism | Selective Agonist |

| Primary Effect | Coronary Vasodilation |

| Clinical Use | Pharmacological stress agent for myocardial perfusion imaging |

| Administration | Intravenous bolus |

| Half-life | Initial: 2-4 minutes; Terminal: ~2 hours |

The Hydrazone Moiety: A Gateway to Diverse Biological Activities

The hydrazone functional group (-NHN=CH-) is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities.[10][11] The presence of this moiety in this compound suggests a potential for bioactivities that may extend beyond adenosine receptor modulation.

Reported Biological Activities of Hydrazone Derivatives:

-

Antimicrobial: Numerous hydrazone-containing compounds have demonstrated potent antibacterial and antifungal properties.[10][12]

-

Anticancer: The hydrazone scaffold is present in several compounds investigated for their cytotoxic effects against various cancer cell lines.[13]

-

Anti-inflammatory: Hydrazone derivatives have been shown to possess significant anti-inflammatory and analgesic effects.[10]

-

Anticonvulsant: Certain hydrazones have been explored for their potential in the management of epilepsy.[10]

-

Antiviral: Some hydrazones have shown promising activity against a range of viruses.[10][14]

The specific biological activities of a hydrazone derivative are highly dependent on the overall molecular structure.

Experimental Protocols: Foundational Methodologies

While specific experimental protocols for this compound are not available, this section outlines generalized, standard methodologies that would be essential for its synthesis and biological evaluation.

General Synthesis of Hydrazones:

The synthesis of a hydrazone typically involves the condensation reaction between a hydrazine (B178648) derivative and an aldehyde or ketone.

-

Step 1: Reactant Preparation: The desired hydrazine and carbonyl compound are dissolved in a suitable solvent, often an alcohol such as ethanol (B145695) or methanol.

-

Step 2: Condensation Reaction: The two solutions are mixed, and the reaction is typically catalyzed by a small amount of acid. The mixture is then stirred, often at room temperature or with gentle heating, for a period ranging from a few hours to overnight.

-

Step 3: Product Isolation and Purification: The resulting hydrazone product, which may precipitate out of the solution, is collected by filtration. Further purification can be achieved through recrystallization from an appropriate solvent to yield the pure compound.

-

Step 4: Characterization: The structure of the synthesized hydrazone is confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

In Vitro Biological Assays:

To investigate the potential biological activity of this compound, a tiered approach of in vitro assays would be appropriate:

-

Receptor Binding Assays: To determine the affinity and selectivity for adenosine receptor subtypes (A₁, A₂A, A₂B, A₃), competitive radioligand binding assays would be performed using cell membranes expressing these receptors.

-

Functional Assays: To assess the functional activity (agonist or antagonist) at adenosine receptors, cAMP accumulation assays would be conducted in cells expressing the target receptors.

-

Antimicrobial Screening: The compound would be screened against a panel of pathogenic bacteria and fungi using microdilution methods to determine the minimum inhibitory concentration (MIC).

-

Anticancer Screening: The cytotoxic effects would be evaluated against a panel of human cancer cell lines using assays such as the MTT or SRB assay to determine the IC₅₀ values.

-

Anti-inflammatory Assays: The potential to inhibit key inflammatory enzymes, such as cyclooxygenases (COX-1 and COX-2), would be assessed.

Visualizing a Potential Mechanism and Synthesis Workflow

The following diagrams illustrate the known signaling pathway of the parent compound, Regadenoson, and a general workflow for hydrazone synthesis. These are provided to give context to the potential areas of investigation for this compound.

Future Directions and Conclusion

The biological activity of this compound remains an open question, representing a "white space" for pharmacological research. Based on its constituent parts, it is plausible to hypothesize that this molecule could exhibit a dual-activity profile:

-

Adenosine Receptor Modulation: It may retain some affinity for adenosine receptors, potentially with a different selectivity profile compared to Regadenoson. This could lead to novel cardiovascular or anti-inflammatory effects.

-

Broad-Spectrum Bioactivity: The hydrazone moiety could confer antimicrobial, anticancer, or other activities independent of adenosine receptor interaction.

Empirical investigation is essential to elucidate the true pharmacological profile of this compound. The methodologies and conceptual frameworks presented in this guide offer a starting point for such an exploration. Future research should focus on its synthesis, purification, and screening through a comprehensive panel of biological assays. The findings from such studies will be crucial in determining whether this compound is merely a synthetic intermediate or a lead compound for the development of new therapeutic agents.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Regadenoson | C15H18N8O5 | CID 219024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Regadenoson? [synapse.patsnap.com]

- 6. Regadenoson is a safe and well-tolerated pharmacological stress agent for myocardial perfusion imaging in post-heart transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Regadenoson - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regadenoson - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents [mdpi.com]

- 13. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Identification of Regadenoson Degradation Products

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the identification and characterization of degradation products of Regadenoson, a selective A2A adenosine (B11128) receptor agonist used as a pharmacologic stress agent. Understanding the degradation profile of a pharmaceutical compound like Regadenoson is critical for ensuring its quality, safety, and efficacy. This document details the conditions under which Regadenoson degrades, the identity of its major degradation products, and the analytical methodologies employed for their detection and quantification.

Overview of Regadenoson Stability

Regadenoson is susceptible to degradation under specific stress conditions, primarily hydrolysis and oxidation. Forced degradation studies are essential to elucidate the degradation pathways and to develop stability-indicating analytical methods. These studies involve subjecting the drug substance to conditions that accelerate its degradation, such as exposure to acid, base, oxidizing agents, light, and heat.

Based on available literature, Regadenoson shows significant degradation in the presence of acids, bases, and oxidizing agents.[1][2] Conversely, it is found to be relatively stable under neutral, thermal, photolytic, and humid conditions.[1][2]

Identified Degradation Products

Several degradation products of Regadenoson have been identified through forced degradation studies. The primary degradation pathway involves the hydrolysis of the amide bond, leading to the formation of a carboxylic acid derivative. Other observed degradation products are often related to process impurities that can also be affected by stress conditions.

The main identified degradation products include:

-

Regadenoson Acid: Formed through the hydrolysis of the methylamide group to a carboxylic acid.

-

Process-Related Impurities: Such as Deribose, Dimethyl Amine, and Ethyl Amine Analogue, which can also be monitored during stability studies.[1]

Quantitative Analysis of Degradation

The quantification of degradation products is crucial for establishing the stability profile of Regadenoson. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique used for this purpose. The following table summarizes the results from a solid-state stability study of Regadenoson, indicating its stability under various storage conditions.

| Condition | Major Impurities (%) | Total Impurities (%) |

| Mother sample (As such) | 0.03 | 0.03 |

| Ambient Sample (25±2°C) | 8.44 | 8.44 |

| Thermal Sample (Heated at 105±2°C) | 9.64 | 9.64 |

| Humidity sample (At 90±5% RH) | 3.23 | 3.23 |

Data sourced from a stability study on Regadenoson drug material.[2]

Experimental Protocols

The following sections detail the methodologies for forced degradation studies and the analytical techniques used for the identification and quantification of degradation products.

Forced Degradation (Stress Testing) Protocol

This protocol outlines the conditions for inducing the degradation of Regadenoson.

Objective: To generate degradation products of Regadenoson under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

Materials:

-

Regadenoson drug substance

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

pH meter

-

Water bath or oven

-

Photostability chamber

Procedure:

-

Acid Hydrolysis: Dissolve Regadenoson in a solution of 0.1 M to 1 M HCl. Heat the solution at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 2-8 hours). Neutralize the solution with an equivalent amount of NaOH before analysis.

-

Base Hydrolysis: Dissolve Regadenoson in a solution of 0.1 M to 1 M NaOH. Heat the solution at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 2-8 hours). Neutralize the solution with an equivalent amount of HCl before analysis.[1][2]

-

Oxidative Degradation: Dissolve Regadenoson in a solution of 3% to 30% H₂O₂. Keep the solution at room temperature for a specified period (e.g., 24 hours).[1]

-

Thermal Degradation: Keep the solid drug substance in an oven at a high temperature (e.g., 105°C) for a specified period (e.g., 24-48 hours).[2]

-

Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

-

Neutral Hydrolysis: Dissolve Regadenoson in water and reflux for a specified period.

Analytical Method: Stability-Indicating RP-HPLC

This method is designed to separate and quantify Regadenoson and its degradation products.

Instrumentation:

-

HPLC system with a UV detector

-

Column: ACE 3 C18-PFP, 150×4.6mm, 3.0µm (or equivalent)[1]

-

Data acquisition and processing software

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase A (Buffer) | 1.0 ml of Methane Sulfonic acid in 1000ml of water[1] |

| Mobile Phase B | Acetonitrile |

| Diluent | Dimethyl Sulfoxide[1] |

| Flow Rate | 0.8 ml/min[1] |

| Column Temperature | 30°C[1] |

| Detector Wavelength | 272 nm[1] |

| Injection Volume | 5 µl[1] |

| Run Time | 55 minutes[1] |

Procedure:

-

Prepare the mobile phases and diluent as specified.

-

Prepare a standard solution of Regadenoson of known concentration.

-

Prepare sample solutions from the forced degradation studies, ensuring appropriate dilution.

-

Inject the standard and sample solutions into the HPLC system.

-

Record the chromatograms and identify the peaks corresponding to Regadenoson and its degradation products based on their retention times.

-

Quantify the degradation products by comparing their peak areas to that of the standard.

Visualization of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the key workflows in the identification and analysis of Regadenoson degradation products.

Caption: Workflow for Forced Degradation and Analysis of Regadenoson.

Caption: Primary Degradation Pathway of Regadenoson.

Conclusion

This technical guide has provided a detailed overview of the identification and quantification of Regadenoson degradation products. The stability of Regadenoson is a critical attribute, and understanding its degradation profile is essential for the development of a safe and effective drug product. The provided experimental protocols and analytical methods serve as a valuable resource for researchers and scientists in the pharmaceutical industry. The stability-indicating HPLC method is demonstrated to be specific, precise, and accurate for the determination of Regadenoson and its impurities.[1] Further studies to fully characterize all potential degradation products and their toxicological profiles are recommended.

References

The Role of Hydrazine in Regadenoson Synthesis: A Technical Guide to Side Reactions and Impurity Control

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrazine (B178648) is a critical reagent in a common synthetic pathway for regadenoson (B1679255), a selective A2A adenosine (B11128) receptor agonist. Its primary function is the conversion of a 2-haloadenosine derivative to the key intermediate, 2-hydrazinoadenosine. However, the use of hydrazine, a known genotoxic agent, introduces the potential for several side reactions, leading to the formation of impurities that require strict control. This technical guide provides an in-depth analysis of the side reactions associated with hydrazine in regadenoson synthesis, including deglycosylation and the formation of dimeric impurities. It offers detailed experimental protocols for the synthesis and characterization of these impurities, presents quantitative data on their formation, and provides mechanistic insights through signaling pathway diagrams to aid in the development of robust and safe manufacturing processes.

Introduction

Regadenoson is a widely used pharmacological stress agent in myocardial perfusion imaging. Its synthesis involves a multi-step process where precise control of reaction conditions and impurities is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). One of the key steps in several prominent synthetic routes is the introduction of a hydrazine moiety at the C2 position of the purine (B94841) ring of adenosine. This is typically achieved by reacting a 2-haloadenosine, such as 2-chloroadenosine (B27285) or 2-iodoadenosine, with hydrazine hydrate. The resulting 2-hydrazinoadenosine is a crucial intermediate for the subsequent construction of the pyrazole (B372694) ring system characteristic of regadenoson.

While effective, the use of hydrazine presents significant challenges due to its high reactivity and classification as a potential genotoxic impurity (PGI). The inherent reactivity of hydrazine can lead to the formation of several process-related impurities. This guide focuses on the most significant side reactions directly involving hydrazine:

-

Deglycosylation: The cleavage of the N-glycosidic bond of the adenosine scaffold, leading to the formation of the free purine base.

-

Dimerization: The formation of dimeric species through intermolecular reactions involving the reactive hydrazine moiety.

-

N-Acetylation: The reaction of the hydrazine group with acetic acid, a common solvent, to form an N-acetyl impurity.

Understanding the mechanisms of formation and the conditions that favor these side reactions is crucial for the development of effective control strategies in the manufacturing of regadenoson.

Hydrazine-Mediated Side Reactions

Deglycosylation

The N-glycosidic bond in nucleosides like adenosine can be susceptible to hydrolysis, particularly under acidic conditions. In the synthesis of regadenoson, the use of acidic reagents or the generation of acidic microenvironments can promote the cleavage of the ribose sugar from the purine base, leading to the formation of deglycosylated impurities.

One such impurity, identified as methyl-1-(6-amino-9H-purin-2-yl)-1H-pyrazole-4-carboxylate (referred to as Impurity B in some literature), is a deglycosylated form of a regadenoson precursor.[1] Its formation is particularly relevant during the cyclocondensation step that follows the hydrazinolysis, where acidic conditions are often employed.

Caption: Proposed Pathway for Dimeric Impurity Formation.

N-Acetylation

The use of acetic acid as a solvent in subsequent reaction steps can lead to the formation of an N-acetyl derivative of 2-hydrazinoadenosine. This impurity arises from the reaction of the nucleophilic hydrazine group with the electrophilic carbonyl carbon of acetic acid.

dot

Caption: Formation of N-Acetyl Impurity.

Quantitative Data on Impurity Formation

The formation of hydrazine-related impurities is highly dependent on the reaction conditions, particularly the use of protecting groups on the ribose moiety of the 2-haloadenosine starting material.

| Impurity Type | Reaction Conditions | Yield of Regadenoson | Impurity Level | Reference |

| Dimeric Impurity | Without hydroxyl protection on 2-haloadenosine | 16% | 16% | [2] |

| Dimeric Impurity | With hydroxyl protection (e.g., isopropylidene) | >90% | Not reported as significant | [2] |

| Deglycosylated Impurity (Impurity B) | Acidic hydrolysis (0.1N HCl, 100-105°C) | N/A (synthesis of impurity) | 85% (yield of impurity) | [1] |

Experimental Protocols

Synthesis of Deglycosylated Impurity (Impurity B)

This protocol is for the synthesis of methyl 1-(6-amino-9H-purin-2-yl)-1H-pyrazole-4-carboxylate for use as an analytical standard.

Materials:

-

1-[6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-2-yl]-1H-pyrazole-4-carboxylic acid methyl ester (Compound 3)

-

0.1N Hydrochloric acid (HCl)

-

Water

Procedure:

-

Dissolve 350 mg (0.9 mmoles) of Compound 3 in 30 ml of 0.1N HCl solution.

-

Heat the reaction mixture to 100-105°C. The mixture will become clear initially, followed by the precipitation of a white solid.

-

Continue stirring for 4 hours at 100-105°C.

-

Cool the reaction mass to room temperature.

-

Filter the resulting thick white solid.

-

Wash the filtered solid with water.

-

Dry the solid under high vacuum to yield methyl 1-(6-amino-9H-purin-2-yl)-1H-pyrazole-4-carboxylate. [1] Expected Yield: 85% [1]

Analysis of Dimeric Impurities in a Synthesis without Protecting Groups

This example illustrates a synthesis of regadenoson without hydroxyl protecting groups, leading to the formation of dimeric impurities.

Procedure:

-

A reaction to synthesize regadenoson is performed using a 2-haloadenosine without protecting groups on the ribose hydroxyls.

-

Following the reaction, the crude product is isolated by filtration and washed with water and ethanol.

-

The solid is dried under vacuum at 50°C.

-

The resulting product is analyzed by LC-MS.

Results:

-

Purity of regadenoson: 83%

-

Yield of regadenoson: 16%

-

A significant impurity is observed at a level of 16%.

-

LC-MS analysis of this impurity shows a molecular weight of 655 ([M+H]+ m/z 656), consistent with a dimeric structure. [2]

Control Strategies and Process Optimization

The formation of hydrazine-related impurities can be effectively controlled through careful process optimization:

-

Protection of Ribose Hydroxyls: The use of protecting groups, such as isopropylidene, on the 2' and 3' hydroxyls of the ribose moiety significantly reduces the formation of dimeric impurities and improves the overall yield of regadenoson. [2]* Control of pH: Maintaining a neutral or slightly basic pH during and after the hydrazinolysis step can minimize acid-catalyzed deglycosylation.

-

Solvent Selection: Avoiding the use of reactive solvents like acetic acid in steps where the 2-hydrazinoadenosine intermediate is present can prevent the formation of N-acetyl impurities. If acetic acid is necessary, process parameters should be optimized to minimize the formation of this byproduct.

-

Purification: Robust purification methods, such as chromatography or recrystallization, are essential to remove any formed impurities to meet the stringent quality requirements for the final API.

-

Analytical Monitoring: Sensitive analytical methods, such as HPLC and LC-MS, are crucial for the detection and quantification of hydrazine and related impurities throughout the manufacturing process. [3][4][5]

Conclusion

Hydrazine plays a vital role in an efficient synthetic route to regadenoson. However, its use necessitates a thorough understanding and control of potential side reactions. The primary impurities of concern are deglycosylated products, dimeric species, and N-acetyl derivatives. Through the implementation of appropriate control strategies, such as the use of protecting groups and careful control of reaction conditions, the formation of these impurities can be minimized. The experimental protocols and data presented in this guide provide a valuable resource for researchers and process chemists working on the development of safe, efficient, and robust manufacturing processes for regadenoson.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties of regadenoson (B1679255) and its related compounds. Regadenoson is a selective agonist for the A2A adenosine (B11128) receptor, a class of G-protein coupled receptors that play a crucial role in coronary vasodilation. This document delves into the structure-activity relationships, receptor binding affinities, and pharmacokinetic and pharmacodynamic profiles of these compounds, offering valuable insights for researchers and professionals in drug development.

Core Theoretical Properties and Structure-Activity Relationship

Regadenoson and its analogs are primarily 2-substituted pyrazole (B372694) derivatives of adenosine. Their pharmacological activity is intrinsically linked to their ability to selectively bind to and activate the A2A adenosine receptor. The structure-activity relationship (SAR) studies of these compounds reveal key molecular features that govern their potency and selectivity.

The affinity of these compounds for the A2A receptor is a critical determinant of their duration of action. An inverse relationship has been observed between the affinity of A2A agonists and the duration of their effects. Low-affinity agonists like regadenoson can produce a potent response of equivalent magnitude to high-affinity agonists but with a more rapid termination of action. This characteristic is particularly desirable for applications such as myocardial perfusion imaging, where a short duration of action is preferred.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for regadenoson and a representative analog, CVT-3033, highlighting their receptor binding affinities and functional potencies.

| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) |

| Regadenoson (CVT-3146) | >16,460 | 1122 +/- 323 |

| CVT-3033 | - | 2138 +/- 952 |

Table 1: Adenosine Receptor Binding Affinities. Ki values represent the inhibition constant, with a lower value indicating higher binding affinity.

| Compound | Coronary Vasodilation EC50 (nM) |

| Regadenoson (CVT-3146) | 6.4 +/- 1.2 |

| CVT-3033 | 67.9 +/- 16.7 |

Table 2: Functional Potency in Coronary Vasodilation. EC50 values represent the concentration of the compound that produces 50% of the maximal response.

Signaling Pathway of A2A Adenosine Receptor Agonists

Activation of the A2A adenosine receptor by regadenoson and its analogs initiates a well-defined intracellular signaling cascade. This pathway is central to the vasodilatory effects of these compounds.

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to characterize the theoretical properties of regadenoson-related compounds.

Radioligand Binding Assay for A2A Adenosine Receptor

This protocol is used to determine the binding affinity (Ki) of compounds for the A2A adenosine receptor.

1. Membrane Preparation:

-

Culture cells stably expressing the human A2A adenosine receptor (e.g., HEK-293 cells).

-

Harvest cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable assay buffer.

2. Binding Reaction:

-

In a 96-well plate, add the following in order:

-

50 µL of assay buffer.

-

50 µL of radioligand (e.g., [3H]CGS 21680) at a concentration near its Kd.

-

50 µL of the test compound at various concentrations (for competition assays) or buffer (for saturation assays).

-

100 µL of the prepared membrane suspension.

-

-

For non-specific binding determination, add a high concentration of a known A2A receptor ligand (e.g., NECA) instead of the test compound.

-

Incubate the plate at room temperature for 120 minutes.

3. Filtration and Detection:

-

Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and add scintillation cocktail.

-

Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For competition assays, determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a second messenger in the A2A receptor signaling pathway, to determine its functional potency (EC50).

1. Cell Preparation:

-

Seed cells expressing the A2A receptor (e.g., HEK293) into a 96-well plate and allow them to adhere overnight.

2. Assay Procedure:

-

Aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add the test compound at various concentrations to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

3. cAMP Detection:

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or ELISA).

4. Data Analysis:

-

Generate a dose-response curve by plotting the cAMP concentration against the log of the test compound concentration.

-

Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, using non-linear regression analysis.

In Vivo Measurement of Coronary Blood Flow in Conscious Dogs

This protocol is used to assess the pharmacodynamic effect of regadenoson and its analogs on coronary blood flow in a conscious animal model.

1. Animal Instrumentation:

-

Surgically implant a transit-time ultrasound flow probe around the left circumflex coronary artery of a healthy dog.

-

Implant a catheter in a femoral artery for blood pressure measurement and in a femoral vein for drug administration.

-

Allow the animal to recover fully from the surgery.

2. Experimental Procedure:

-

Place the conscious, trained dog in a sling.

-

Record baseline coronary blood flow, heart rate, and arterial blood pressure.

-

Administer a single intravenous bolus of the test compound.

-

Continuously record coronary blood flow, heart rate, and arterial blood pressure for a specified period after drug administration.

3. Data Analysis:

-

Measure the peak increase in coronary blood flow from baseline.

-

Determine the duration of the hyperemic response.

-

Analyze changes in heart rate and mean arterial pressure.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for characterizing a novel regadenoson-related compound and the logical relationship between its key theoretical properties.

Discovery and Isolation of Regadenoson Process Impurities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of process-related impurities of Regadenoson (B1679255), a selective A₂A adenosine (B11128) receptor agonist used as a pharmacologic stress agent in myocardial perfusion imaging. This document details the origins of these impurities from the synthetic process, methods for their isolation and identification, and the underlying pharmacology of Regadenoson.

Introduction to Regadenoson and its Mechanism of Action

Regadenoson is a potent and selective agonist for the adenosine A₂A receptor.[1][2] Its therapeutic action relies on the vasodilation of coronary arteries to mimic the effects of exercise-induced stress on the heart.[1] Activation of the A₂A receptor, a G-protein coupled receptor, initiates a signaling cascade involving the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3] This rise in cAMP ultimately results in the relaxation of vascular smooth muscle and increased coronary blood flow.[3]

Synthesis of Regadenoson and the Origin of Process Impurities

The multi-step synthesis of Regadenoson is a primary source of process-related impurities.[4] These impurities can arise from starting materials, intermediates, by-products of side reactions, and degradation of the active pharmaceutical ingredient (API) during synthesis and storage.[4][5]

One common synthetic route involves the reaction of 2-chloroadenine (B193299) with hydrazine (B178648) hydrate (B1144303) to form 2-hydrazinoadenine.[6] This intermediate is then cyclized, aminated, and glycosylated to yield Regadenoson.[6] The use of hydrazine, a known genotoxic reagent, necessitates strict control of related impurities.[7] Alternative synthetic pathways aim to avoid the use of hydrazine to reduce the risk of genotoxic impurities.[7]

Known Process-Related Impurities Include:

-

Starting Material and Intermediates: 2-Chloroadenosine is a key intermediate and a potential impurity.[8][9] 2-Hydrazino Adenosine is another critical intermediate that can be carried over into the final product.[10]

-

By-products: Dimeric derivatives can form during the synthesis.[11] Other identified by-products include 1-(6-Amino-9H-purin-2-yl)-N-methyl-1H-pyrazole-4-carboxamide.

-

Degradation Products: Forced degradation studies have shown that Regadenoson is susceptible to hydrolysis under acidic and alkaline conditions, as well as to oxidation.[10] This can lead to the formation of impurities such as Regadenoson acid (1-(6-Amino-9-β-D-ribofuranosyl-9H-purin-2-yl)-1H-pyrazole-4-carboxylic acid).[10] Other degradation products identified include Deribose, Dimethyl Amine, and Ethyl Amine Analogue.

The following diagram illustrates a common synthetic pathway for Regadenoson and highlights the potential introduction of process impurities.

Analytical Methodologies for Impurity Profiling

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the primary analytical technique for the detection, separation, and quantification of Regadenoson and its related impurities.[5][8][9][10]

Representative Analytical HPLC Method

The following table summarizes a typical analytical HPLC method for Regadenoson impurity profiling based on available literature.

| Parameter | Condition |

| Column | ACE 3 C18-PFP, 150 x 4.6 mm, 3.0 µm or equivalent |

| Mobile Phase A | 1.0 mL of Methane Sulfonic acid in 1000 mL of water |

| Mobile Phase B | Acetonitrile/Methanol (1:1 v/v)[9] |

| Gradient | A gradient elution is typically employed to separate all impurities. |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 30°C |

| Detector Wavelength | 272 nm |

| Injection Volume | 5 µL |

| Diluent | Dimethyl Sulfoxide (DMSO) |

Isolation and Characterization of Impurities

The isolation of individual impurities for structural elucidation is crucial for understanding their potential impact and for the development of reference standards. Preparative HPLC is the method of choice for isolating impurities in sufficient quantities for spectroscopic analysis.

Experimental Protocol: Isolation of a Regadenoson Impurity by Preparative HPLC

This protocol is a representative example for the isolation of a process-related impurity.

-

Method Development and Optimization:

-

Develop an analytical HPLC method capable of resolving the target impurity from Regadenoson and other impurities.

-

Optimize the mobile phase composition and gradient to maximize the resolution of the target impurity peak.

-

Perform loadability studies on the analytical column to determine the maximum sample concentration and injection volume before significant loss of resolution.

-

-

Scale-Up to Preparative HPLC:

-

Transfer the optimized analytical method to a preparative HPLC system equipped with a larger dimension column of the same stationary phase.

-

Adjust the flow rate and injection volume proportionally to the column dimensions.

-

Prepare a concentrated solution of the crude Regadenoson mixture containing the target impurity in a suitable solvent.

-

-

Fraction Collection:

-

Inject the sample onto the preparative HPLC system.

-

Monitor the elution profile using a UV detector at the appropriate wavelength.

-

Collect the fraction corresponding to the retention time of the target impurity. Multiple injections may be necessary to obtain a sufficient amount of the isolated impurity.

-

-

Purity Analysis and Characterization:

-

Analyze the collected fraction using the analytical HPLC method to confirm its purity.

-

If necessary, perform a second purification step.

-

Remove the solvent from the purified fraction, typically by lyophilization or evaporation under reduced pressure.

-

Characterize the structure of the isolated impurity using spectroscopic techniques such as:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

-

The following diagram illustrates a general workflow for the isolation and characterization of a Regadenoson process impurity.

Quantitative Analysis of Regadenoson Impurities

The levels of impurities in the final Regadenoson drug substance are strictly controlled to ensure its safety and efficacy. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide thresholds for reporting, identification, and qualification of impurities.

The following table summarizes some of the known impurities of Regadenoson and their typical specification limits.

| Impurity Name | Type | Typical Specification Limit |

| Deribose | Degradation | Not more than 0.03% |

| Dimethyl Amine | Degradation | Not more than 0.03% |

| Regadenoson Acid | Process/Degradation | Not more than 0.03% |

| Ethyl Amine Analogue | Process | Not more than 0.03% |

| 2-Chloroadenosine | Process Intermediate | To be controlled |

| 2-Hydrazino Adenosine | Process Intermediate | To be controlled (potential genotoxin) |

| Dimeric Impurities | Process By-product | To be controlled |

Regadenoson A₂A Receptor Signaling Pathway

The pharmacological effect of Regadenoson is initiated by its binding to the A₂A adenosine receptor. The following diagram illustrates the key steps in the signaling pathway.

Conclusion

The identification, isolation, and characterization of process-related impurities are critical aspects of the development and manufacturing of Regadenoson. A thorough understanding of the synthetic process and degradation pathways allows for the implementation of effective control strategies to ensure the quality, safety, and efficacy of the final drug product. The use of advanced analytical techniques, particularly RP-HPLC coupled with spectroscopic methods, is essential for the comprehensive impurity profiling of Regadenoson.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. US20170002036A1 - Crystal form of regadenoson and preparation method thereof - Google Patents [patents.google.com]

- 3. uspnf.com [uspnf.com]

- 4. jetir.org [jetir.org]

- 5. researchgate.net [researchgate.net]

- 6. US9771390B2 - Process for the preparation of regadenoson - Google Patents [patents.google.com]

- 7. Secure Verification [machinery.mas.bg.ac.rs]

- 8. jocpr.com [jocpr.com]

- 9. researchgate.net [researchgate.net]

- 10. lcms.cz [lcms.cz]

- 11. jocpr.com [jocpr.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Detection of 1-epi-Regadenoson Hydrazone

Introduction

Regadenoson is a selective A2A adenosine (B11128) receptor agonist used as a pharmacologic stress agent in myocardial perfusion imaging. During the synthesis of Regadenoson, various process-related impurities and degradation products can arise. One such potential impurity is 1-epi-Regadenoson hydrazone, which is an intermediate in the synthesis of an α-isomer impurity of Regadenoson.[1][2][3][4] The monitoring and control of such impurities are critical for ensuring the quality, safety, and efficacy of the final drug product. This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the detection and quantification of this compound in drug substances and formulations. The method is designed to be specific, accurate, and precise, in accordance with ICH guidelines.

Principle

This method utilizes RP-HPLC with UV detection to separate this compound from Regadenoson and other related substances. The separation is achieved on a C18 stationary phase with a gradient elution system composed of an aqueous buffer and an organic modifier. The analyte is quantified by comparing its peak area to that of a reference standard of known concentration.

Apparatus and Materials

-

Apparatus:

-

High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV detector.

-

Data acquisition and processing software.

-

Analytical balance.

-

pH meter.

-

Volumetric flasks and pipettes.

-

Syringe filters (0.45 µm).

-

-

Chemicals and Reagents:

-

This compound reference standard.

-

Regadenoson reference standard.

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Methane (B114726) Sulfonic Acid (or other suitable buffer salt like potassium dihydrogen phosphate).

-

Dimethyl Sulfoxide (DMSO) (HPLC grade).

-

Water (HPLC grade).

-

Experimental Protocols

1. Preparation of Solutions

-

Buffer Preparation (Mobile Phase A): Prepare a solution of 1.0 ml of methane sulfonic acid in 1000 ml of water.[5] Filter and degas the solution.

-

Mobile Phase B: Acetonitrile (HPLC grade).

-

Diluent: Dimethyl Sulfoxide (DMSO).[5]

-

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.

-

Working Standard Solution: Dilute the standard stock solution with the diluent to a suitable concentration for analysis.

-

Sample Solution: Accurately weigh and dissolve the Regadenoson drug substance or a known amount of the drug product in the diluent to a final concentration within the linear range of the method.

2. Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis. Optimization may be required depending on the specific HPLC system and column used.

| Parameter | Condition |

| Column | ACE 3 C18-PFP, 150 x 4.6 mm, 3.0 µm or equivalent[5] |

| Mobile Phase A | 1.0 ml of Methane Sulfonic Acid in 1000 ml of Water[5] |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | A time-based gradient program should be developed to ensure adequate separation of this compound from Regadenoson and other impurities. A suggested starting point is a linear gradient from a low to a high percentage of Mobile Phase B over a sufficient run time. |

| Flow Rate | 0.8 mL/min[5] |

| Column Temperature | 30°C[5] |

| Detection Wavelength | 272 nm[5] |

| Injection Volume | 5 µL[5] |

| Run Time | Approximately 55 minutes (may be optimized)[5] |

3. Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The following table summarizes typical acceptance criteria and illustrative performance data based on methods for related Regadenoson impurities.[5]

| Validation Parameter | Acceptance Criteria | Illustrative Performance Data |

| Specificity | The peak of interest should be free from interference from other components. | Peak purity analysis demonstrates no co-eluting peaks. |

| Linearity (Correlation Coefficient) | r² ≥ 0.999 | 0.9995[5] |

| Accuracy (% Recovery) | 80.0% - 120.0% | 102.8% - 111.1%[5] |

| Precision (% RSD) | ≤ 2.0% | 0.24% - 1.18%[5] |

| LOD | Signal-to-Noise ratio of approximately 3:1 | 3.3 - 4.8 µg/mL[5] |

| LOQ | Signal-to-Noise ratio of approximately 10:1 | 10.7 - 14.1 µg/mL[5] |

| Robustness | No significant impact on results with minor variations in method parameters. | Within acceptable limits. |

4. Data Analysis

The concentration of this compound in the sample is calculated by comparing the peak area of the analyte in the sample chromatogram with the peak area of the reference standard.

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies on Regadenoson should be performed.[6] Significant degradation of Regadenoson was observed under oxidative and acid/base hydrolysis conditions.[5] The analytical method should be capable of separating this compound from any degradation products formed.

Visualization of Experimental Workflow and Method Validation

Caption: Experimental workflow for the HPLC analysis of this compound.

Caption: Logical relationship of analytical method validation for this compound.

References

Application Note: Quantitative Analysis of 1-epi-Regadenoson Hydrazone in Human Plasma using LC-MS/MS

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-epi-Regadenoson hydrazone in human plasma. This compound is an intermediate in the synthesis of the α-isomer impurity of Regadenoson, a selective A2A adenosine (B11128) receptor agonist.[1] A reliable method for its quantification is crucial for pharmacokinetic studies and quality control in drug development. This method utilizes solid-phase extraction for sample cleanup and an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode for detection. The assay has been validated for linearity, precision, accuracy, and recovery.

Introduction

Regadenoson is a pharmacological stress agent used in myocardial perfusion imaging.[2][3] During its synthesis and storage, various impurities can arise, which require careful monitoring to ensure the safety and efficacy of the drug product.[4][5] this compound is a key intermediate in the formation of a potential isomer impurity of Regadenoson.[1] Therefore, a highly selective and sensitive analytical method is essential for its detection and quantification in biological matrices.

This application note presents a detailed protocol for the analysis of this compound in human plasma using LC-MS/MS. The method is suitable for researchers, scientists, and drug development professionals involved in the bioanalysis of Regadenoson and its related compounds.

Experimental

-

This compound reference standard

-

Internal Standard (IS): Regadenoson-¹³C₅,¹⁵N₂

-

Human plasma (K₂EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Water (deionized, 18 MΩ·cm)

-

Solid-phase extraction (SPE) cartridges

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent

-

Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

A summary of the optimized LC-MS/MS parameters is provided in Table 1.

Table 1: Optimized LC-MS/MS Parameters

| Parameter | Value |

| LC Parameters | |

| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 5% B in 0.1 min, and re-equilibrate for 0.9 min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| MS/MS Parameters | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | This compound: m/z 409.2 → 136.1Internal Standard: m/z 416.2 → 141.1 |

| Ion Source Gas 1 (GS1) | 50 psi |

| Ion Source Gas 2 (GS2) | 55 psi |

| Curtain Gas (CUR) | 35 psi |

| Collision Gas (CAD) | Medium |

| IonSpray Voltage (IS) | 5500 V |

| Temperature (TEM) | 500 °C |

| Declustering Potential (DP) | 80 V |

| Entrance Potential (EP) | 10 V |

| Collision Energy (CE) | 35 V |

| Collision Cell Exit Potential (CXP) | 12 V |

(Note: The m/z values for this compound are hypothetical and based on the structure of Regadenoson, as specific experimental data is not publicly available.)

-

Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard in methanol.

-

Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) methanol:water to create calibration standards.

-